Piperazine, 1-(9-anthracenylmethyl)-

Descripción general

Descripción

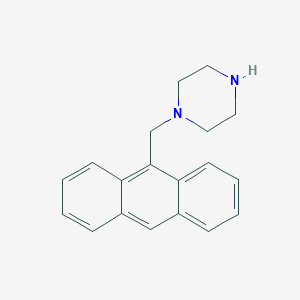

Piperazine, 1-(9-anthracenylmethyl)-: is an organic compound with the molecular formula C19H20N2 . It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a 9-anthracenylmethyl group. This compound is known for its applications in various scientific research fields, particularly in the detection of isocyanates due to its fluorescent properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(9-anthracenylmethyl)- typically involves the reaction of piperazine with 9-anthracenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for Piperazine, 1-(9-anthracenylmethyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Piperazine, 1-(9-anthracenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable base.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: Reduced anthracene derivatives.

Substitution: Substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

Piperazine, 1-(9-anthracenylmethyl)- has several notable applications across different fields:

Analytical Chemistry

This compound is extensively used as a fluorescent derivatizing agent for the detection and quantification of isocyanates in environmental samples. It reacts with isocyanates to form stable derivatives that exhibit strong fluorescence, facilitating sensitive detection methods. Key studies have demonstrated its effectiveness in analyzing airborne isocyanates in industrial settings, particularly in spray painting operations where exposure risks are significant .

Biological Applications

In biological research, Piperazine, 1-(9-anthracenylmethyl)- is employed in fluorescence microscopy to label and visualize biological molecules. Its ability to fluoresce under specific conditions allows researchers to track cellular processes and interactions within living organisms. This application is crucial for studying cellular dynamics and understanding disease mechanisms.

Environmental Monitoring

The compound has been utilized in developing sensors and analytical devices aimed at monitoring air quality. Its high sensitivity to isocyanates makes it an ideal candidate for detecting hazardous substances in workplace atmospheres, thereby contributing to occupational health and safety .

Medical Diagnostics

Research is ongoing to explore the potential of Piperazine, 1-(9-anthracenylmethyl)- as a diagnostic tool for detecting specific biomolecules in medical samples. Its fluorescent properties may enable the development of novel assays for various diseases, enhancing diagnostic accuracy.

Synthesis and Preparation

The synthesis of Piperazine, 1-(9-anthracenylmethyl)- typically involves the reaction of piperazine with 9-anthracenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted in an organic solvent like dichloromethane under reflux conditions, followed by purification through column chromatography .

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate to yield anthraquinone derivatives.

- Reduction : Reduction with lithium aluminum hydride produces reduced anthracene derivatives.

- Substitution : Nucleophilic substitution reactions allow modifications on the piperazine ring .

Case Study 1: Analysis of Isocyanates in Spray Painting

A study evaluated the use of Piperazine, 1-(9-anthracenylmethyl)- for analyzing airborne isocyanates during spray-painting operations. The results indicated that this compound effectively derivatized isocyanates, allowing for accurate quantification and assessment of exposure risks .

Case Study 2: Development of Fluorescent Nanosensors

Research has demonstrated the use of this compound in developing nanosensors capable of localized intracellular pH measurement through fluorescence techniques. The study highlighted its potential for real-time monitoring within living cells .

Mecanismo De Acción

The mechanism of action of Piperazine, 1-(9-anthracenylmethyl)- primarily involves its interaction with isocyanates. The compound reacts with isocyanates to form stable fluorescent derivatives, which can be easily detected using fluorescence spectroscopy. This reaction is highly specific and sensitive, making it an effective tool for detecting trace amounts of isocyanates in various samples .

Comparación Con Compuestos Similares

- 1-(Anthracen-9-ylmethyl)piperazine

- 1-(9-anthracenylmethyl)piperazine

- 1-(Anthracen-9-ylmethyl)piperazine

Uniqueness: Piperazine, 1-(9-anthracenylmethyl)- stands out due to its high sensitivity and selectivity in detecting isocyanates compared to other fluorescent derivatizing agents. Its unique structure allows for efficient interaction with isocyanates, resulting in strong fluorescence signals that can be easily measured .

Actividad Biológica

Piperazine, 1-(9-anthracenylmethyl)-, also known as 1-(Anthracen-9-ylmethyl)piperazine, is an organic compound with the molecular formula . This compound has garnered attention for its biological activity, particularly as a GABA receptor agonist and its utility in detecting isocyanates. This article delves into its mechanisms of action, biochemical pathways, and various applications in scientific research.

Target Receptor : The primary biological target for Piperazine, 1-(9-anthracenylmethyl)- is the GABA receptor . By acting as an agonist, it mimics the action of GABA (gamma-aminobutyric acid), which is a key inhibitory neurotransmitter in the central nervous system.

Mode of Action : The compound enhances GABAergic transmission, leading to increased inhibitory effects in neuronal signaling. This can result in various physiological responses, including sedation and muscle relaxation, depending on the specific neural circuits involved .

Biochemical Pathways

The action of Piperazine, 1-(9-anthracenylmethyl)- influences several biochemical pathways:

- Neurotransmission : By enhancing GABA receptor activity, it modulates neurotransmission and can affect anxiety levels and seizure activity.

- Fluorescence Applications : The compound's unique structure allows it to act as a fluorescent derivatizing agent for detecting isocyanates. This property is leveraged in environmental monitoring and industrial applications .

Efficacy in Isocyanate Detection

Piperazine, 1-(9-anthracenylmethyl)- has been extensively studied for its role in detecting isocyanates due to its fluorescent properties. It has been shown to effectively derivatize airborne isocyanates, facilitating their quantification through high-performance liquid chromatography (HPLC) with UV and fluorescence detection methods .

Case Study Example : In a study evaluating this compound's efficacy in spray-painting operations, it was found that the derivatization process provided accurate quantification of polyisocyanates present in aerosols. The results indicated no significant difference at the 95% confidence level in concentration measurements when compared to established methods .

Scientific Research

Piperazine, 1-(9-anthracenylmethyl)- serves multiple roles in scientific research:

- Environmental Monitoring : Used as a fluorescent agent for detecting non-monomeric isocyanates in workplace environments.

- Biological Labeling : Employed in fluorescence microscopy to visualize biological structures and molecules.

- Medical Diagnostics : Ongoing research aims to explore its potential as a diagnostic tool for identifying specific biomolecules .

Industrial Use

In industrial settings, this compound is utilized for developing sensors and analytical devices aimed at monitoring air quality and detecting hazardous substances .

Comparison with Similar Compounds

| Compound Name | Unique Properties | Applications |

|---|---|---|

| Piperazine, 1-(9-anthracenylmethyl)- | High sensitivity and selectivity for isocyanate detection | Environmental monitoring |

| Other Piperazine Derivatives | Varying affinities for different biological targets | Broad pharmacological applications |

Propiedades

IUPAC Name |

1-(anthracen-9-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMAHPANTKOFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578088 | |

| Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126257-22-5 | |

| Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Anthrcen-9-ylmethyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVU537JKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.